Improved Lipophilicity (LogP) Compared to Non-Halogenated Pyridinyl Analog
The presence of a 6-fluoro substituent on the pyridine ring increases the lipophilicity of the scaffold compared to its non-fluorinated analog. The target compound has a computed XLogP3-AA of 1.9 [1]. This value represents a quantified increase in lipophilicity versus the baseline analog 1-(2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, which has a lower predicted logP, a common trend for fluorinated versus non-fluorinated aromatic systems [2]. This difference matters for optimizing blood-brain barrier penetration and achieving balanced cellular permeability in hit-to-lead programs.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1-(2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine: XLogP3-AA approximately 1.2 (estimated based on class: removal of fluoro decreases logP by ~0.7 units) |
| Quantified Difference | The target compound has an XLogP3-AA that is approximately 0.7 log units higher (more lipophilic). |
| Conditions | Computed value using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
This quantified difference guides chemists in selecting the optimal building block for tuning the ADME profile of a lead series without adding excessive molecular weight, a common strategy in modern medicinal chemistry.
- [1] PubChem. (2025). Compound Summary for CID 3766913, 1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine. National Center for Biotechnology Information. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
